

Selectivity of iJak-381 for JAK1 vs JAK2 and other kinases

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Compound of Interest

Compound Name: *iJak-381*

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iJak-381: A Comparative Analysis of Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitor **iJak-381**'s selectivity for Janus kinase 1 (JAK1) versus Janus kinase 2 (JAK2) and other kinases. The following sections present quantitative data, experimental methodologies, and a visualization of the relevant signaling pathway to offer a comprehensive overview for research and drug development applications.

Quantitative Selectivity Profile of iJak-381

The inhibitory activity of **iJak-381** has been assessed against the Janus kinase family, revealing a preferential inhibition of JAK1. The data, summarized below, includes both IC₅₀ values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, and K_i values, which indicate the inhibition constant.

Kinase Target	IC50 (nM)	Ki (nM)	Selectivity Fold (vs. JAK1 - based on IC50)	Selectivity Fold (vs. JAK1 - based on Ki)
JAK1	8.52[1][2]	0.26[3]	1x	1x
JAK2	53.4[1]	0.62[3]	6.3x[2]	2.4x
JAK3	5998[1]	20.8[3]	704x[2]	80x
TYK2	240[1]	3.15[3]	28x[2]	12.1x

Note: Selectivity fold is calculated by dividing the IC50 or Ki value of the respective kinase by the IC50 or Ki value of JAK1.

Experimental Methodologies

The determination of kinase selectivity is crucial for understanding the therapeutic potential and potential off-target effects of an inhibitor. The following are representative protocols for the key experiments used to generate the selectivity data for inhibitors like **iJak-381**.

Biochemical Kinase Inhibition Assay (IC50/Ki Determination)

This in vitro assay directly quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the concentration of **iJak-381** required to inhibit 50% of the activity (IC50) of JAK1, JAK2, JAK3, and TYK2, and to subsequently calculate the inhibition constant (Ki).

Materials:

- Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
- ATP (Adenosine triphosphate)

- Specific peptide substrate for each kinase
- **iJak-381** (serially diluted)
- Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Detection reagents (e.g., ADP-Glo™ Kinase Assay or radiolabeled [γ -³³P]ATP)
- 96-well or 384-well plates
- Plate reader (Luminescence or Scintillation counter)

Procedure:

- **Enzyme and Substrate Preparation:** The respective JAK enzyme and its corresponding peptide substrate are diluted to their optimal concentrations in the assay buffer.
- **Compound Addition:** A serial dilution of **iJak-381** is prepared and added to the assay plate wells. A control with no inhibitor (vehicle, e.g., DMSO) is also included.
- **Enzyme Incubation:** The JAK enzyme is added to the wells containing the inhibitor and incubated for a defined period to allow for inhibitor binding.
- **Reaction Initiation:** The kinase reaction is initiated by the addition of a mixture of ATP and the peptide substrate.
- **Reaction Incubation:** The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
- **Reaction Termination and Signal Detection:** The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified.
 - **Radiometric Assay:** If using [γ -³³P]ATP, the phosphorylated substrate is captured on a filter, and the radioactivity is measured using a scintillation counter.
 - **Luminescence Assay:** If using a system like ADP-Glo™, a reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert the generated ADP into a luminescent signal, which is then measured by a plate reader.

- **Data Analysis:** The percentage of kinase activity is calculated for each **iJak-381** concentration relative to the control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.

Cellular Assay: STAT Phosphorylation

Cell-based assays are essential for confirming that the inhibitor can effectively block the signaling pathway in a more biologically relevant context.

Objective: To measure the ability of **iJak-381** to inhibit the cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins in cells.

Materials:

- Human cell lines (e.g., peripheral blood mononuclear cells - PBMCs)
- Cytokines to stimulate specific JAK-STAT pathways (e.g., IL-6 for JAK1/JAK2, IL-13 for JAK1/JAK2)
- **iJak-381** (serially diluted)
- Cell culture medium
- Fixation and permeabilization buffers
- Fluorescently labeled antibodies specific for phosphorylated STAT proteins (pSTAT)
- Flow cytometer

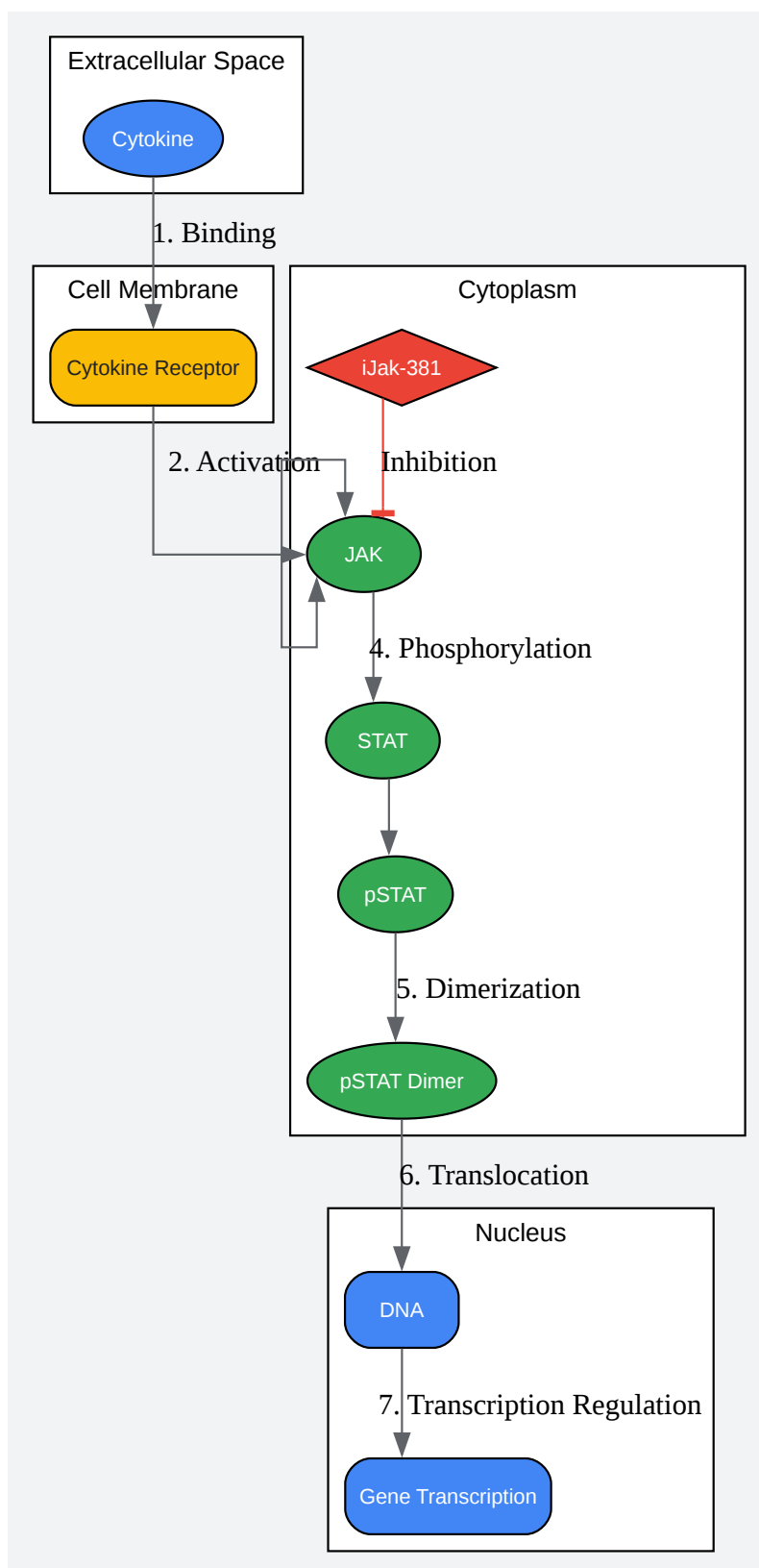
Procedure:

- **Cell Culture and Stimulation:** Cells are cultured and then pre-incubated with various concentrations of **iJak-381**.
- **Cytokine Stimulation:** A specific cytokine is added to the cells to activate the JAK-STAT pathway, leading to the phosphorylation of STAT proteins.

- **Fixation and Permeabilization:** The cells are fixed to preserve the phosphorylation state of the proteins and then permeabilized to allow antibodies to enter the cells.
- **Immunostaining:** The cells are stained with a fluorescently labeled antibody that specifically binds to the phosphorylated form of the target STAT protein.
- **Flow Cytometry Analysis:** The fluorescence intensity of individual cells is measured using a flow cytometer. The intensity of the signal is proportional to the amount of pSTAT.
- **Data Analysis:** The percentage of inhibition of STAT phosphorylation is calculated for each concentration of **iJak-381**. An IC50 value is then determined by plotting the percent inhibition against the inhibitor concentration.

Visualization of the JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide range of cytokines and growth factors.

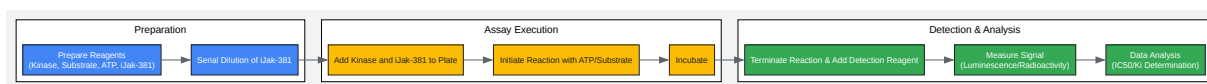


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Caption: A simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of iJak-381.

Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates the general workflow for determining the inhibitory constant of a compound against a specific kinase.



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Caption: The experimental workflow for a typical in vitro kinase inhibition assay.

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